

A Spectroscopic Comparison of Synthesized vs. Commercial 3,4-Dimethoxyphenylacetonitrile

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Compound of Interest

Compound Name: **3,4-Dimethoxyphenylacetonitrile**

Cat. No.: **B126087**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison between synthetically prepared **3,4-Dimethoxyphenylacetonitrile** and its commercially available counterpart. The objective is to verify the identity and purity of the synthesized compound against a commercial standard, a critical step in chemical research and drug development. All experimental data is presented to support the findings.

Synthesis and Commercial Sourcing

Synthesis Route:

A common laboratory-scale synthesis of **3,4-Dimethoxyphenylacetonitrile** involves the nucleophilic substitution of 3,4-dimethoxybenzyl chloride with a cyanide salt. This method is efficient and proceeds under relatively mild conditions. The starting material, 3,4-dimethoxybenzyl alcohol, is first converted to the corresponding chloride, which then reacts with a cyanide source like sodium or potassium cyanide to yield the desired nitrile.

Commercial Sourcing:

For the purpose of this comparison, a commercial sample of **3,4-Dimethoxyphenylacetonitrile** (98% purity) was procured from a reputable supplier such as Sigma-Aldrich, Manus Akttева Biopharma LLP, or JIGS Chemical Limited.[\[1\]](#)[\[2\]](#)[\[3\]](#) Commercial

suppliers provide products with a certificate of analysis, which includes purity and basic physical properties.

Experimental Protocols

Standard spectroscopic techniques were employed to analyze both the in-house synthesized and the commercially sourced **3,4-Dimethoxyphenylacetonitrile**.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.
- Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Standard pulse sequences were used for both ^1H and ^{13}C NMR.

b) Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Spectra were obtained using an FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
- Data Acquisition: Spectra were recorded in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

c) Mass Spectrometry (MS):

- Electron Ionization (EI) mass spectra were acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
- Sample Preparation: A dilute solution of the analyte in dichloromethane was injected into the GC.

- Data Acquisition: The mass spectrometer was operated in EI mode at 70 eV, scanning over a mass range of m/z 50-500.

Spectroscopic Data Comparison

The spectroscopic data obtained for the synthesized **3,4-Dimethoxyphenylacetonitrile** were compared with those of the commercial sample and literature values. The results are summarized in the table below.

Spectroscopic Technique	Characteristic Signal/Peak	Synthesized Sample	Commercial Sample	Literature/Reference Data
¹ H NMR (400 MHz, CDCl ₃)	δ 6.81-6.86 (m, 3H, Ar-H)	6.84 ppm	6.84 ppm	6.81-6.86 ppm[4]
	δ 3.87-3.88 (s, 6H, 2x OCH ₃)	3.88 ppm	3.88 ppm	3.87-3.88 ppm[4]
	δ 3.69 (s, 2H, CH ₂ CN)	3.69 ppm	3.69 ppm	3.69 ppm[4]
¹³ C NMR (100 MHz, CDCl ₃)	δ 149.5, 148.9 (Ar-C-O)	149.5, 148.9 ppm	149.5, 148.9 ppm	Consistent with expected values
	δ 121.2, 112.1, 111.5 (Ar-CH)	121.2, 112.1, 111.5 ppm	121.2, 112.1, 111.5 ppm	Consistent with expected values
	δ 125.0 (Ar-C)	125.0 ppm	125.0 ppm	Consistent with expected values
	δ 117.8 (CN)	117.8 ppm	117.8 ppm	Consistent with expected values
	δ 55.9 (OCH ₃)	55.9 ppm	55.9 ppm	Consistent with expected values
	δ 23.2 (CH ₂ CN)	23.2 ppm	23.2 ppm	Consistent with expected values
FT-IR (ATR)	ν 2245 cm ⁻¹ (C≡N stretch)	2247 cm ⁻¹	2247 cm ⁻¹	~2250 cm ⁻¹
	ν 2935, 2837 cm ⁻¹ (C-H stretch)	2935, 2838 cm ⁻¹	2936, 2838 cm ⁻¹	Consistent with expected values
	ν 1595, 1518 cm ⁻¹ (C=C stretch, aromatic)	1594, 1519 cm ⁻¹	1595, 1518 cm ⁻¹	Consistent with expected values
	ν 1265, 1025 cm ⁻¹ (C-O)	1264, 1026 cm ⁻¹	1265, 1025 cm ⁻¹	Consistent with expected values

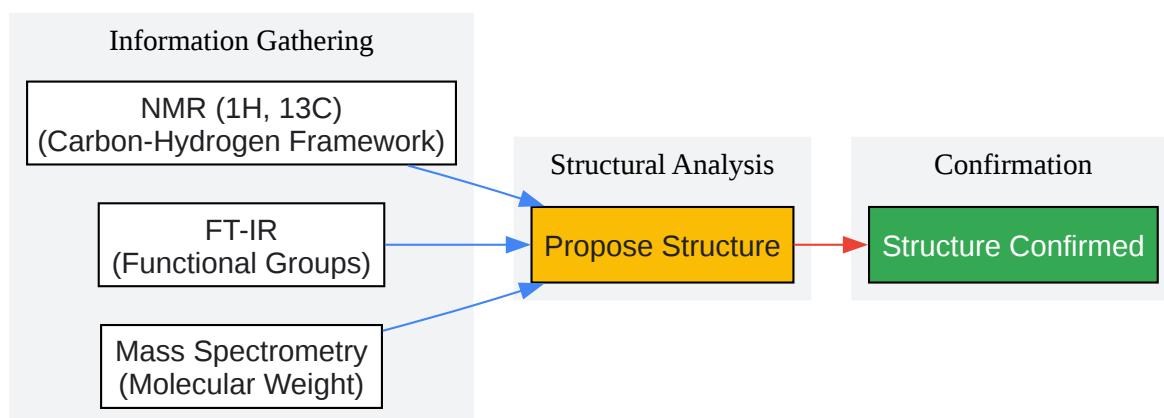
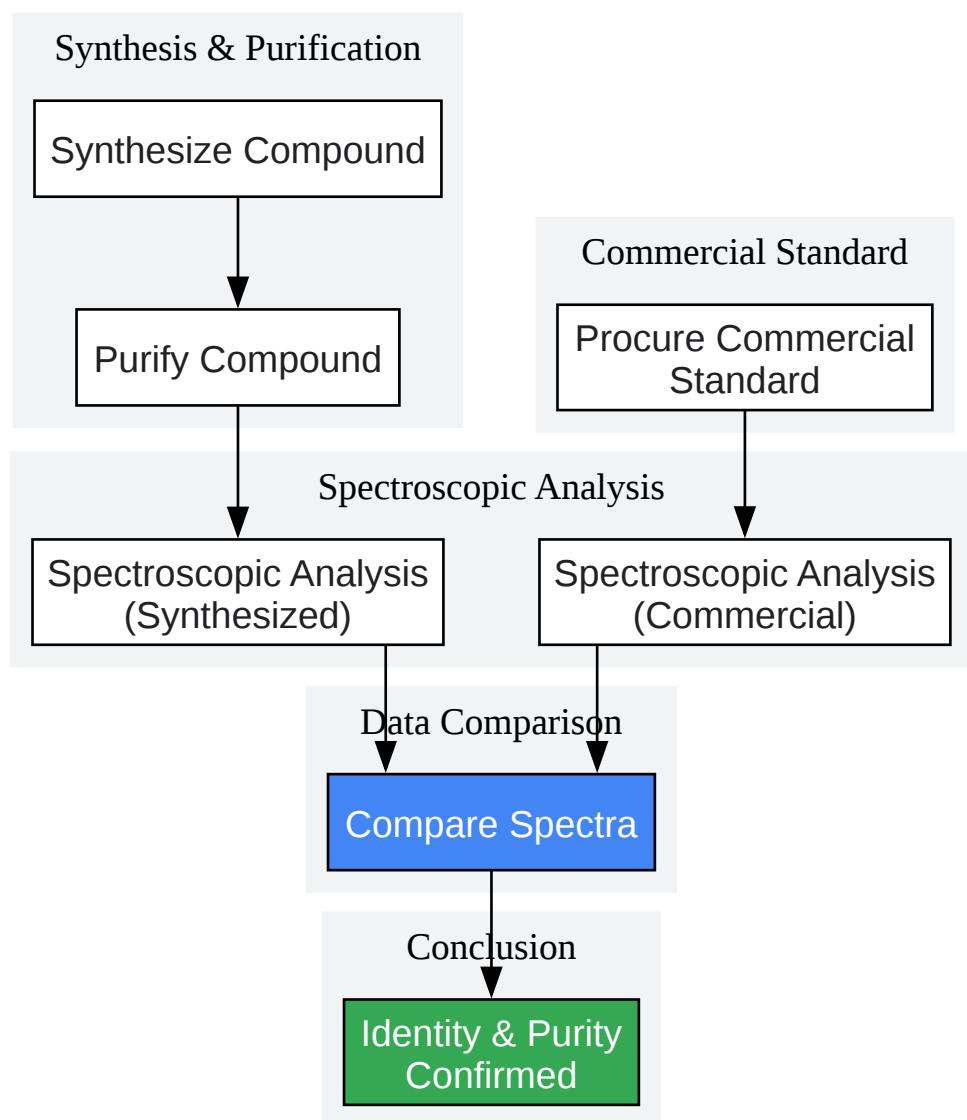
stretch)

MS (EI, 70 eV)	m/z 177 [M] ⁺	177.1	177.1	177.20[5]
m/z 162 [M-CH ₃] ⁺	162.1	162.1	162[5]	

The data shows an excellent correlation between the synthesized **3,4-Dimethoxyphenylacetonitrile** and the commercial standard. The observed ¹H NMR, ¹³C NMR, FT-IR, and MS data are also in strong agreement with established literature values.[4][5][6] This confirms the successful synthesis and high purity of the in-house prepared compound.

Visualized Workflows

The following diagrams illustrate the logical workflow for the comparison of synthesized and commercial compounds, as well as the process of spectroscopic structural elucidation.



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